molecular formula C12H14BrNO2 B13723309 Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate

Katalognummer: B13723309
Molekulargewicht: 284.15 g/mol
InChI-Schlüssel: XLBFEMQLTRGBOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethyl group, and an amino group attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate typically involves multiple steps. One common route starts with the bromination of a suitable benzoate precursor, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve temperatures ranging from room temperature to reflux conditions and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed depend on the specific reaction. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties

Eigenschaften

Molekularformel

C12H14BrNO2

Molekulargewicht

284.15 g/mol

IUPAC-Name

methyl 3-bromo-5-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-10(13)6-11(5-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3

InChI-Schlüssel

XLBFEMQLTRGBOU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)Br)NCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.